molecular formula C10H13NO B1149400 2-aMino-5-isopropylbenzaldehyde CAS No. 1289084-15-6

2-aMino-5-isopropylbenzaldehyde

Cat. No.: B1149400
CAS No.: 1289084-15-6
M. Wt: 163.21632
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of benzaldehyde, featuring an amino group at the second position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isopropylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-nitro-5-isopropylbenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of glacial acetic acid.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts like palladium on charcoal to reduce the nitro group to an amino group.

    Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Amino-5-isopropylbenzoic acid.

    Reduction: 2-Amino-5-isopropylbenzyl alcohol.

    Substitution: Various amides or secondary amines depending on the substituent used.

Scientific Research Applications

2-Amino-5-isopropylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropylbenzaldehyde involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular responses.

    Pathway Modulation: The compound can alter signaling pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

2-Amino-5-isopropylbenzaldehyde can be compared with other similar compounds, such as:

    2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    2-Amino-5-ethylbenzaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Amino-5-tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: The presence of the isopropyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs and potentially offering different reactivity and biological activity.

Properties

CAS No.

1289084-15-6

Molecular Formula

C10H13NO

Molecular Weight

163.21632

Synonyms

2-aMino-5-isopropylbenzaldehyde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.